molecular formula C8H10BrClFNO B2735445 (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride CAS No. 2247087-95-0

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

Cat. No. B2735445
CAS RN: 2247087-95-0
M. Wt: 270.53
InChI Key: UAZTVSBBBJEQQV-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride, also known as AFE, is a chemical compound that has been of great interest to the scientific community due to its potential applications in drug discovery and development. AFE is a chiral molecule that contains both an amino group and a hydroxyl group, which makes it a versatile building block for the synthesis of various pharmaceuticals.

Scientific Research Applications

Enantioselective Synthesis

  • (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is used in enantioselective synthesis processes. For instance, the resolution of similar compounds like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol has been achieved through lipase-catalyzed reactions, indicating the potential for enantioselective synthesis of related compounds (Conde et al., 1998).

Structure-Activity Relationships

  • The compound plays a role in the study of structure-activity relationships, particularly in adrenergic beta-receptors. Studies on derivatives of amino-phenyl-2-aminoethanol, which is structurally related, reveal insights into beta-receptor activity (Engelhardt, 1984).

Synthesis of Enamides

  • It's involved in the synthesis of N-acetyl enamides, a class of organic compounds. For example, the synthesis of N-(1-(4-bromophenyl)vinyl)acetamide, a related compound, demonstrates the compound's potential in complex organic synthesis (Tang et al., 2014).

Beta-Receptor Differentiation

  • The compound contributes to differentiating receptors responsive to sympathomimetic activity. Structural modifications of related compounds show how changes affect activity, assisting in categorizing beta-receptor types (Lands et al., 1967).

Electrochemical Conversion

  • It is used in electrochemical methods for converting halogenated compounds. The conversion of similar compounds like 4-haloacetophenone to 1-(4-halophenyl)ethanol demonstrates its application in electrochemical synthesis (Ikeda, 1990).

Synthesis of Energetic Materials

  • The compound is used in synthesizing energetic materials. The synthesis of related compounds like 4-diazo-2,6-dinitrophenol, where similar halogenated phenyl compounds are intermediates, shows its role in producing energetic materials (Klapötke et al., 2015).

Isoquinoline Synthesis

  • It's instrumental in isoquinoline synthesis, indicating its utility in heterocyclic compound synthesis. The production of related compounds like 2-amino-(3-hydroxyphenyl) ethanol shows its application in synthesizing complex heterocyclic structures (Kametani et al., 1970).

properties

IUPAC Name

(1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZTVSBBBJEQQV-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.